molecular formula C10H10NO4- B14030978 (2S)-2-(phenylcarbamoyloxy)propanoate

(2S)-2-(phenylcarbamoyloxy)propanoate

Cat. No.: B14030978
M. Wt: 208.19 g/mol
InChI Key: HYIHYWQSOXTJFS-ZETCQYMHSA-M
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Description

(2S)-2-(Phenylcarbamoyloxy)propanoate (CAS: 102936-05-0; IUPAC name: (2S)-2-[[(phenylamino)carbonyl]oxy]propanoic acid) is a chiral carboxylic acid derivative characterized by a phenylcarbamoyloxy group (-O(C=O)NHPh) at the C2 position of a propanoate backbone in the S-configuration . Its molecular formula is C₁₀H₁₀NO₅, with a molecular weight of 227.19 g/mol. Key synonyms include (S)-PACOPA and (S)-2-(Phenylcarbamoyloxy)propionic acid .

Properties

Molecular Formula

C10H10NO4-

Molecular Weight

208.19 g/mol

IUPAC Name

(2S)-2-(phenylcarbamoyloxy)propanoate

InChI

InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/p-1/t7-/m0/s1

InChI Key

HYIHYWQSOXTJFS-ZETCQYMHSA-M

Isomeric SMILES

C[C@@H](C(=O)[O-])OC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(C(=O)[O-])OC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of the Propanoate Backbone

The stereoselective synthesis of the 2-substituted propanoate is crucial. Common methods involve:

Introduction of the Phenylcarbamoyloxy Group

The phenylcarbamoyloxy group (-O-CO-NH-Ph) can be introduced through:

Purification and Isolation

  • Crystallization or recrystallization techniques are employed to isolate the pure stereoisomer.
  • Chromatographic methods such as chiral HPLC may be used to separate enantiomers if necessary.
  • Acid addition salts may be formed for enhanced stability or solubility.

Comparative Analysis of Preparation Routes

Step Method A: Epoxide Opening Method B: Carbamoyl Chloride Route Method C: Direct Carbamoylation
Starting Material (2S)-2-(phenylcarbamoyloxy)oxirane (2S)-2-hydroxypropanoic acid (2S)-2-hydroxypropanoic acid
Reagents Nucleophilic carboxylate Phenylcarbamoyl chloride, base Phenyl isocyanate
Reaction Conditions Mild base, controlled temperature Anhydrous, inert atmosphere Mild heating, solvent choice critical
Stereochemical Control High, from epoxide chirality Moderate, depends on starting acid Moderate to high, depends on catalyst
Yield Moderate to high High Moderate
Purification Crystallization, chromatography Crystallization, salt formation Chromatography
Safety and Environmental Aspects Mild reagents, less hazardous Requires handling of acid chlorides Requires handling of isocyanates

Research Findings and Notes

  • The use of epoxide intermediates allows for excellent stereochemical control due to the inherent chirality of the epoxide ring, which is preserved during nucleophilic opening.
  • Carbamoyl chloride intermediates provide a robust route with high yields but require careful handling due to their reactivity and moisture sensitivity.
  • Direct carbamoylation using phenyl isocyanate is a simpler method but may suffer from lower selectivity and requires optimization of reaction conditions to avoid side reactions.
  • Process improvements focus on reducing hazardous reagents, minimizing reaction steps, and improving environmental safety, as highlighted in recent patents.
  • The choice of solvents (e.g., toluene, dichloromethane) and bases (e.g., sodium hydroxide, sodium t-butoxide) significantly impacts reaction efficiency and product purity.
  • Acid addition salts of the final compound can be prepared to enhance stability and facilitate pharmaceutical applications.

Summary Table of Key Reagents and Conditions

Reagent/Condition Role Typical Usage
(2S)-2-(phenylcarbamoyloxy)oxirane Chiral epoxide intermediate Starting material for stereoselective ring opening
Phenylcarbamoyl chloride Carbamoylation agent Reacts with hydroxyl groups under inert conditions
Phenyl isocyanate Direct carbamoylation reagent Reacts with hydroxyl groups, requires controlled conditions
Sodium hydroxide Base for hydrolysis or ring opening Used in aqueous or alcoholic media
Sodium t-butoxide Strong base for phosphonate reactions Used in toluene for ester formation
Toluene Common solvent Used in carbamoylation and esterification steps
Dichloromethane Solvent Used for carbamoyl chloride reactions

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(phenylcarbamoyloxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce (2S)-2-hydroxypropanoic acid and phenylamine.

    Oxidation: Oxidative reactions can modify the phenyl group or the carbamate moiety.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Various reagents, including halogens and nucleophiles, can be employed for substitution reactions.

Major Products Formed

    Hydrolysis: (2S)-2-hydroxypropanoic acid and phenylamine.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (2S)-2-(phenylcarbamoyloxy)propanoate involves its interaction with specific molecular targets. The phenylcarbamoyloxy group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Backbone Modifications

[(1S,2S)-2-(4-Fluoro-2-methylphenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-Hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate Structure: Replaces the phenylcarbamoyloxy group with a pyridine-based carboxamide. Application: Used as a complex III inhibitor in fungicides .

(2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate Structure: Substitutes the carbamoyloxy group (-O(C=O)NHPh) with a hydroxy (-OH) and phenylcarbonylamino (-NH(C=O)Ph) group. Impact: The hydroxyl group increases hydrogen-bonding capacity, altering solubility and bioavailability .

Side Chain and Substituent Diversity

Methyl (2S)-2-[[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]carbamoylamino]-3-phenylpropanoate Structure: Features a pentafluorophenoxy group and carbamoylamino (-NH(C=O)O-) linkage. Properties: High lipophilicity (XLogP3: 4.9) due to fluorine atoms, favoring membrane permeability . Application: Likely explored in agrochemicals for enhanced stability .

(2S)-3-Carbamoyl-2-(4-Methoxybenzenesulfonamido)propanoic Acid Structure: Incorporates a sulfonamido (-SO₂NH₂) and carbamoyl (-CONH₂) group. Properties: The sulfonamide increases acidity (pKa ~1–2), making it more water-soluble than the target compound .

Physicochemical Properties

Compound Molecular Formula XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Functional Groups
(2S)-2-(Phenylcarbamoyloxy)propanoate C₁₀H₁₀NO₅ 1.2 2 5 Carbamoyloxy, carboxylic acid
[(1S,2S)-...]propanoate C₂₄H₂₈FN₃O₅ 3.8 3 7 Pyridine carboxamide, fluoroalkyl
Methyl (2S)-2-propanoate C₂₃H₁₇F₅N₂O₄ 4.9 2 9 Pentafluorophenoxy, carbamoylamino
(2S)-3-Carbamoyl-...propanoic acid C₁₁H₁₄N₂O₆S 0.7 4 8 Sulfonamido, carbamoyl

Key Observations :

  • Lipophilicity varies significantly, with fluorinated derivatives (e.g., ) showing higher XLogP3 values.
  • Hydrogen-bond acceptors correlate with polar functional groups (e.g., sulfonamides ).

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